

Ribociclib Salt and Solid Forms Comparison

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Compound Focus: Ribociclib Succinate

CAS No.: 1374639-75-4

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Form Type	Coformer / Counterion	Key Findings / Improvements	Experimental Data
Succinate Salt (Commercial)	Succinic Acid	Optimized for oral administration with improved solubility and bioavailability [1]. Solubility: >2.4 mg/mL at pH ≤4.5; decreases to ~0.3 mg/mL at pH 7.5 [2].	Solubility: pH-dependent [2]. Permeability: Moderate permeability in Caco-2 cells [2].
Vanillic Acid Salt Hydrate	Vanillic Acid (VA)	Successfully synthesized as a salt hydrate in 1:1 stoichiometry [3].	Structure: Confirmed by single-crystal X-ray diffraction. Bonding: Charge-assisted O-H...O ⁻ and N ⁺ -H...O ⁻ hydrogen bonds [3].
Resorcinol Cocrystal	Resorcinol (RES)	Exhibited a 2-fold enhancement in permeability compared to pure ribociclib. A promising candidate for improved therapeutic activity [3].	Structure: Confirmed by single-crystal X-ray diffraction. Bonding: O-H...O and O-H...N hydrogen bonds present [3].

Experimental Methodologies for Characterization

The following experimental protocols are critical for comparing the performance of different solid forms.

- **Solid Form Synthesis**

- **Salt/Cocrystal Preparation:** Novel solid forms are typically synthesized through solvent-based methods like slurry, grinding, or crystallization from solutions containing the drug and coformer in specific stoichiometries [3].
- **Nanoparticle Formulation (for solubility enhancement):** Hybrid lipid–polymer nanoparticles can be prepared using the **double emulsion solvent evaporation technique**. Critical variables include polymer type/concentration, lipid concentration, and surfactant concentration, which can be optimized using a **Box-Behnken statistical design** [4].

- **Solid-State Characterization**

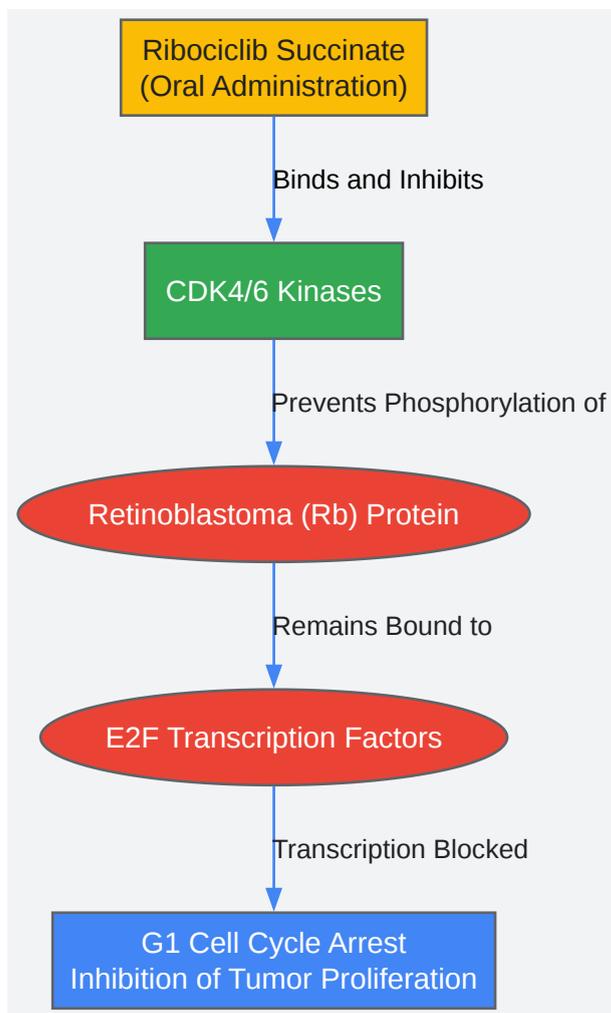
- **X-ray Diffraction (XRD):** Used to determine the crystal structure and confirm the formation of a new solid form (e.g., salt or cocrystal) [3].
- **Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA):** Used to study thermal behavior, melting points, and stability. The absence of a crystalline structure in amorphous nanoparticles can be confirmed by DSC [4].
- **Fourier Transform Infrared Spectroscopy (FTIR):** Used to identify potential interactions between the drug and excipients or cofomers [4].

- **Performance Evaluation**

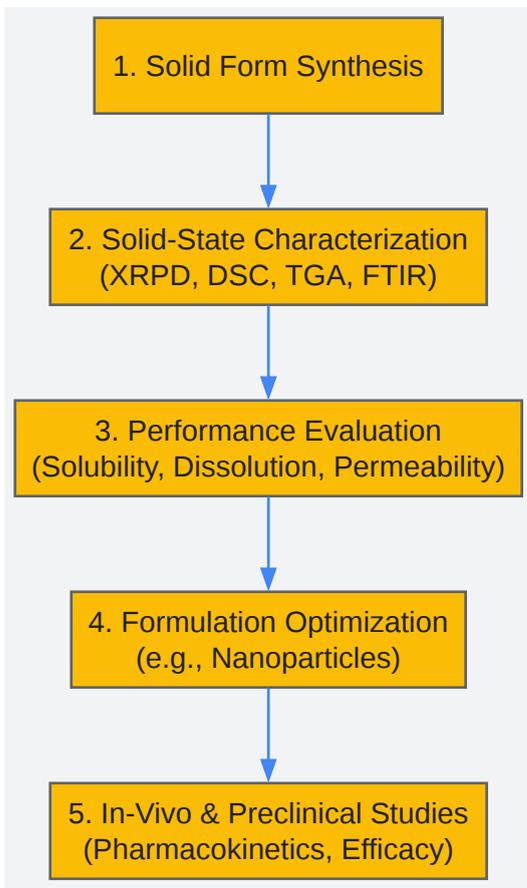
- **Solubility and Dissolution Studies:** Conducted under physiological pH conditions to compare the dissolution rates and equilibrium solubility of new forms against the reference drug [3].
- **Permeability Studies:** Evaluations using models like Caco-2 cell monolayers or ex vivo methods like the **everted intestinal sac** to assess absorption enhancement [4] [3].
- **In Vitro Release Testing:** The dialysis bag method is commonly used to profile drug release from nanoparticulate systems in different media [4].

Mechanism of Action and Experimental Workflow

Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The diagram below illustrates its mechanism of action and a general workflow for developing improved solid forms.



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Key Insights for Research and Development

- **Focus on Permeability:** As a BCS Class IV drug, ribociclib suffers from both poor solubility and low permeability. The resorcinol cocrystal demonstrates that enhancing permeability is a viable strategy, potentially leading to greater bioavailability than solubility enhancement alone [3].
- **Leverage Hybrid Formulations:** For the commercial succinate salt, advanced delivery systems like hybrid lipid–polymer nanoparticles can significantly enhance dissolution rates and pharmacokinetic profiles, as shown by a **5.6-fold increase in AUC** in rat studies [4].
- **Characterization is Critical:** Comprehensive solid-state characterization is non-negotiable. Single-crystal X-ray diffraction provides definitive proof of salt or cocrystal formation, which is essential for claiming a new solid form and understanding its structure-property relationships [3].

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